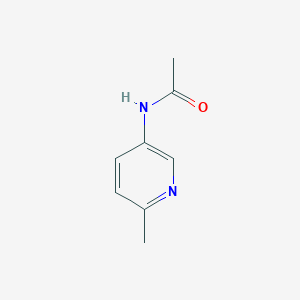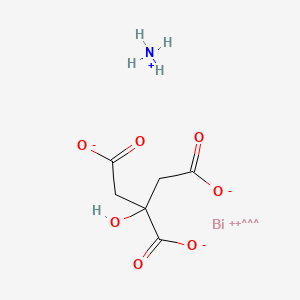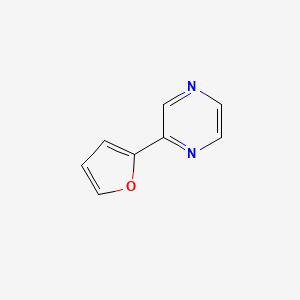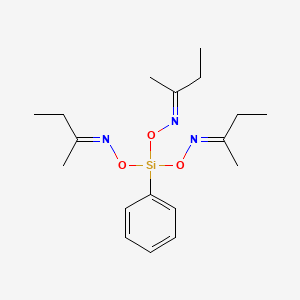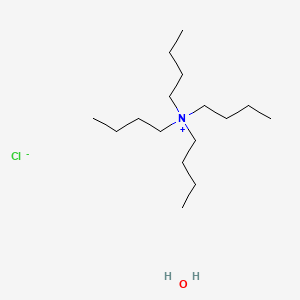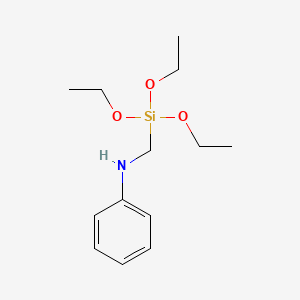
N-((三乙氧基甲硅烷基)甲基)苯胺
描述
N-((Triethoxysilyl)methyl)aniline is a silane coupling agent . It contains a total of 41 bonds, including 18 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .
Synthesis Analysis
The methylation of anilines can be efficiently achieved with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis
N-((Triethoxysilyl)methyl)aniline contains a total of 41 atoms, including 23 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains 18 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
The methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes allows the effective production of N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Physical And Chemical Properties Analysis
N-((Triethoxysilyl)methyl)aniline has a molecular weight of 269.412 . It has a density of 1.0±0.1 g/cm3 . Its boiling point is 315.3±25.0 °C at 760 mmHg .科学研究应用
- Anilino-methyl-triethoxysilane serves as a crucial component in the production of silyl-modified polymers. These polymers act as binders in adhesives and sealants. The close proximity of the nitrogen atom to the silicon atom accelerates hydrolysis reactions compared to other silanes, enhancing the overall performance of the resulting materials .
- Modified silane-terminated polyurethanes (SPUs) play a vital role in PSAs. Anilino-methyl-triethoxysilane acts as a silane end-capper, allowing SPUs to cure at room temperature without releasing CO2. By tuning the NCO/OH ratio and polyol molecular weight, the properties of the PSA can be tailored for specific applications .
- Anilino-methyl-triethoxysilane acts as a surface modifier for fillers (such as glass, metal oxides, aluminum hydroxide, kaolin, and mica) and pigments. It enhances compatibility, adhesion, and dispersion in various composite materials .
- In scientific research, Anilino-methyl-triethoxysilane has been explored for its role in hydrogel heterogeneous platinum catalysts. These catalysts find applications in chemoselective hydrogenation reactions, particularly for nitroarenes .
- Anilino-methyl-triethoxysilane contributes to the preparation of oxidizing catalysts with excellent features such as selectivity, stability, and recyclability .
- Due to its unique structure, Anilino-methyl-triethoxysilane imparts thermostability to coatings and adhesives. It remains stable even at high temperatures (up to 250°C) and exhibits minimal crystallization .
Silane-Modified Polymers in Adhesives and Sealants
Pressure-Sensitive Adhesives (PSAs)
Surface Modification for Fillers and Pigments
Hydrogel Heterogeneous Platinum Catalysts
Oxidizing Catalysts
Thermostable Coatings and Adhesives
作用机制
Target of Action
N-((Triethoxysilyl)methyl)aniline, also known as Anilino-methyl-triethoxysilane, is a chemical reagent that is primarily used in the production of silyl modified polymers . These polymers serve as binders in adhesives and sealants . Therefore, the primary targets of this compound are the materials that require bonding or sealing.
Mode of Action
The mode of action of N-((Triethoxysilyl)methyl)aniline involves the formation of bonds between the silane group of the compound and the material it is applied to. The close proximity of the nitrogen atom to the silicon atom in the compound can accelerate the hydrolysis reaction compared to (amino-propyl)silanes . This results in a faster and more efficient bonding process.
Pharmacokinetics
The compound has a boiling point of 315.3±25.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Result of Action
The primary result of the action of N-((Triethoxysilyl)methyl)aniline is the formation of strong and durable bonds between materials. This is achieved through the formation of silanol groups, which can bond with a variety of materials to form silyl modified polymers . These polymers serve as effective binders in adhesives and sealants, providing strength and durability to the bonded materials.
Action Environment
The action of N-((Triethoxysilyl)methyl)aniline is influenced by environmental factors such as temperature and humidity. The hydrolysis reaction that forms the silanol groups is accelerated in the presence of moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by the moisture content in the environment. Additionally, the compound should be stored under inert gas at low temperatures to prevent premature hydrolysis and ensure its stability .
安全和危害
N-((Triethoxysilyl)methyl)aniline is considered hazardous . It is combustible and may cause an allergic skin reaction . It causes serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
未来方向
The global N-Methyl Aniline market has expanded to reach approximately 180 thousand tonnes in 2022 and is expected to grow at a healthy CAGR of 3.7% during the forecast period until 2032 . N-Methyl Aniline (NMA) is a versatile chemical compound widely utilized across various industries . It serves as a key building block and finds application in dye synthesis, contributing to vibrant coloration in textiles . In the pharmaceutical sector, NMA acts as an essential intermediate for drug synthesis, while its role in the agrochemical industry involves the creation of pesticides and herbicides .
属性
IUPAC Name |
N-(triethoxysilylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVKEDGZABFDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNC1=CC=CC=C1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305821 | |
| Record name | (Anilinomethyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3473-76-5 | |
| Record name | (Anilinomethyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Anilinomethyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylaminomethyltriethoxysilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)
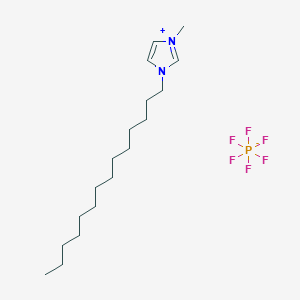
![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
![[6-[4-[4-(4-Prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate](/img/structure/B3069248.png)
![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)
